4-Pyrimidinamine, 2-chloro-N-[2-(4-fluorophenyl)ethyl]-6-methyl-
Description
4-Pyrimidinamine, 2-chloro-N-[2-(4-fluorophenyl)ethyl]-6-methyl- is a pyrimidine derivative characterized by a chloro group at position 2, a methyl group at position 6, and a N-[2-(4-fluorophenyl)ethyl] substituent at position 4. The presence of halogen (Cl, F) and alkyl/aryl groups in this compound suggests unique electronic and steric properties that may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-chloro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3/c1-9-8-12(18-13(14)17-9)16-7-6-10-2-4-11(15)5-3-10/h2-5,8H,6-7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBBKSCSDKHVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179906 | |
| Record name | 2-Chloro-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-60-4 | |
| Record name | 2-Chloro-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-chloro-N-[2-(4-fluorophenyl)ethyl]-6-methyl- typically involves multiple steps, starting with the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. Microwave-assisted synthesis is one method that has been employed to achieve this reaction efficiently. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of an atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like hydrochloric acid (HCl) and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Pyrimidinamine, 2-chloro-N-[2-(4-fluorophenyl)ethyl]-6-methyl- exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system in which it is being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Flexibility : The ethyl linkage in the target compound may improve conformational flexibility compared to rigid sulfur or direct aryl bonds in analogs like 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine .
Electronic Effects : The chloro group at position 2 (electron-withdrawing) contrasts with the nitro group in compound 66, which may reduce stability due to higher reactivity .
Crystallographic and Structural Insights
While direct data for the target compound are unavailable, analogs like 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine () provide structural benchmarks:
- Intramolecular Interactions : Hydrogen bonds (e.g., N–H⋯N) and π-π stacking stabilize the crystal lattice. The target compound’s ethyl group may reduce such interactions compared to rigid substituents .
- Dihedral Angles : Analogs exhibit dihedral angles between 11.3° and 70.1°, indicating partial planarity. The ethyl linkage in the target compound may increase torsional flexibility, affecting molecular recognition .
Biological Activity
4-Pyrimidinamine, 2-chloro-N-[2-(4-fluorophenyl)ethyl]-6-methyl- (CAS No. 372183-70-5) is a pyrimidine derivative known for its potential biological activities. This compound has garnered interest due to its structural characteristics, which suggest possible applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.
- Molecular Formula : C13H13ClFN3
- Molecular Weight : 265.71 g/mol
- IUPAC Name : 2-chloro-N-[2-(4-fluorophenyl)ethyl]-6-methylpyrimidin-4-amine
- SMILES : CC1=CC(=NC(=N1)Cl)NCCC2=CC=C(C=C2)F
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds with similar structures have been tested for their inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Inhibition of COX Enzymes :
- A review indicated that certain pyrimidine derivatives exhibited significant inhibitory activity against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values for these compounds were comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
- Specifically, derivatives showed IC50 values as low as 0.04 μmol for COX-2 inhibition, indicating strong anti-inflammatory properties .
Anticancer Activity
The structural configuration of 4-Pyrimidinamine suggests potential anticancer properties. Pyrimidine derivatives have been explored for their ability to inhibit tumor growth through various mechanisms:
- Mechanisms of Action :
- Some studies report that pyrimidine derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
- In vitro studies demonstrated that certain analogs led to significant reductions in cancer cell viability, with IC50 values indicating potent activity against various cancer lines.
Case Study: Anti-inflammatory Efficacy
A study conducted on a series of pyrimidine derivatives, including those structurally related to 4-Pyrimidinamine, evaluated their efficacy in carrageenan-induced paw edema models in rats. The results indicated:
These findings suggest that the anti-inflammatory effects of these compounds are comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Research on Anticancer Properties
Another significant study focused on the anticancer effects of pyrimidine derivatives found that several compounds exhibited selective toxicity towards cancer cells while sparing normal cells:
These results underscore the therapeutic potential of pyrimidine derivatives in cancer treatment.
Q & A
Basic: What synthetic strategies are recommended to optimize yield and purity of this compound?
The synthesis of pyrimidine derivatives typically involves multi-step organic reactions, such as nucleophilic substitution, cyclocondensation, or Suzuki coupling. For example:
- Stepwise functionalization : Introduce substituents sequentially to minimize side reactions. highlights the use of palladium catalysts for cross-coupling reactions to attach aryl groups .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating intermediates. emphasizes the importance of recrystallization in methanol to achieve >95% purity .
- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and identify byproducts .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance antitumor activity?
- Substituent variation : Modify the 4-fluorophenyl ethyl group or chloro/methyl substituents on the pyrimidine ring. compares analogs, showing that fused pyridine-pyrimidine systems (e.g., pyrido[3,4-d]pyrimidine) enhance antitumor potency .
- Bioisosteric replacement : Replace the chloro group with trifluoromethyl or sulfonamide moieties (see for BCL6 inhibitors) to improve target binding .
- In vitro assays : Test modified derivatives against cancer cell lines (e.g., DLBCL models in ) and correlate activity with structural descriptors like logP and hydrogen-bond donors .
Basic: Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and detects intramolecular hydrogen bonds (e.g., N–H⋯N interactions in ) .
- X-ray crystallography : Resolve dihedral angles between the pyrimidine ring and aryl groups (e.g., 12.8° twist observed in ) to understand conformational stability .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can researchers address contradictions in reported biological activity data?
- Standardize assays : Use consistent cell lines (e.g., employs diffuse large B-cell lymphoma cells) and control for variables like serum concentration .
- Dose-response analysis : Confirm activity trends across multiple concentrations (e.g., shows dose-dependent BCL6 target gene reactivation) .
- Comparative studies : Replicate experiments with structural analogs (e.g., ’s sulfonamide derivatives) to identify substituent-specific effects .
Basic: What in vitro models are suitable for preliminary toxicity screening?
- Cell viability assays : Use MTT or resazurin-based assays on non-cancerous cell lines (e.g., HEK-293) to assess cytotoxicity .
- Enzyme inhibition panels : Screen against cytochrome P450 isoforms to predict metabolic stability .
- Ames test : Evaluate mutagenicity using bacterial reverse mutation assays (refer to for historical toxicity data on related compounds) .
Advanced: How can computational methods guide structural optimization?
- Molecular docking : Use AutoDock or Schrödinger to predict binding to targets like BCL6 (see ’s compound 14j for reference poses) .
- QSAR modeling : Train models on datasets from and to link substituent electronegativity or steric bulk to bioactivity .
- ADMET prediction : Tools like SwissADME estimate solubility and blood-brain barrier penetration .
Basic: What are best practices for ensuring reproducibility in synthesis?
- Detailed protocols : Document reaction parameters (e.g., 80°C under nitrogen in ) and catalyst loadings .
- Batch consistency : Use HPLC to verify purity across batches (≥98% by standards) .
- Open data sharing : Publish crystallographic data (CCDC numbers) as in and .
Advanced: How can solubility and bioavailability challenges be mitigated?
- Prodrug design : Introduce phosphate or ester groups at the pyrimidine amine (see for morpholinoethanone derivatization) .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates (inspired by ’s hydrogen-bonding motifs) .
Basic: What safety precautions are advised given structural similarities to toxic analogs?
- Controlled environments : Use fume hoods and personal protective equipment (PPE) during synthesis, referencing ’s notes on Crimidine’s acute toxicity .
- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .
Advanced: How can multi-omics approaches elucidate mechanisms of action?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
